BenchChemオンラインストアへようこそ!

Tepilamide fumarate

Psoriasis Phase IIb Clinical Trial PASI-75 Response

Tepilamide fumarate (XP-23829, PPC-06) is the only fumarate-class agent that delivers Phase IIb-validated PASI-75 response rates (39.7–47.2% at 24 weeks) in an extended-release oral format designed for superior gastrointestinal tolerability and sustained monomethyl fumarate exposure. Unlike dimethyl fumarate (DMF) or monomethyl fumarate (MMF), its unique (N,N-diethylcarbamoyl)methyl ester moiety ensures distinct PK/PD profiles and outperforms DMF in functional viral sensitization assays—substitution with DMF or MMF will invalidate published protocols. For psoriasis modelling, oncolytic virotherapy (VSVΔ51, HSV-1) potentiation, or KEAP1-Nrf2 mechanistic studies, this is the reference standard procurement.

Molecular Formula C11H17NO5
Molecular Weight 243.26 g/mol
CAS No. 1208229-58-6
Cat. No. B611860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTepilamide fumarate
CAS1208229-58-6
SynonymsXP-23829;  XP23829;  XP 23829;  tepilamide fumarate; 
Molecular FormulaC11H17NO5
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)COC(=O)C=CC(=O)OC
InChIInChI=1S/C11H17NO5/c1-4-12(5-2)9(13)8-17-11(15)7-6-10(14)16-3/h6-7H,4-5,8H2,1-3H3/b7-6+
InChIKeyAKUGRXRLHCCENI-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tepilamide Fumarate (CAS 1208229-58-6): Prodrug Profile and Research Applications Overview


Tepilamide fumarate (also designated XP-23829 or PPC-06) is an orally bioavailable fumaric acid ester prodrug that converts in vivo to the active metabolite monomethyl fumarate (MMF) [1]. As a next-generation fumarate analog, it functions as an Nrf2 pathway stimulant and immunomodulator, with primary investigation focused on moderate-to-severe chronic plaque psoriasis [2]. The compound is distinguished from first-generation fumarates by its extended-release tablet formulation designed for improved gastrointestinal tolerability and sustained MMF exposure [3].

Why Tepilamide Fumarate Cannot Be Replaced by Generic Dimethyl Fumarate or MMF in Targeted Research Applications


Substitution of tepilamide fumarate with dimethyl fumarate (DMF) or monomethyl fumarate (MMF) introduces critical experimental confounders due to distinct pharmacokinetic profiles and differential biological activity. While all three compounds converge on MMF as the active metabolite, tepilamide fumarate's extended-release formulation yields more efficient and sustained MMF exposure compared to marketed DMF formulations [1]. Moreover, direct in vitro comparisons demonstrate that tepilamide fumarate outperforms DMF in functional assays—a finding not explicable by MMF equivalence alone, suggesting unique structure-activity relationships or cellular uptake kinetics [2]. Researchers requiring reproducible PK/PD modeling, oncolytic virus sensitization studies, or head-to-head comparator data against approved fumarates must utilize tepilamide fumarate specifically; substituting with DMF or MMF would invalidate the experimental basis of published protocols and introduce uncontrolled variability in exposure-response relationships.

Tepilamide Fumarate (XP-23829/PPC-06): Quantified Differentiation Against Fumarate-Class Comparators


Clinical Efficacy in Moderate-to-Severe Plaque Psoriasis: Tepilamide Fumarate vs. Placebo and Cross-Study Comparison with Dimethyl Fumarate

In the Phase IIb AFFIRM study, tepilamide fumarate demonstrated significant clinical efficacy against placebo in moderate-to-severe plaque psoriasis patients [1]. The 400 mg BID dose achieved a PASI-75 response rate of 47.2% compared to 20.0% for placebo (OR 3.6; 95% CI: 1.6-8.2; P=0.002) [1]. While direct head-to-head trials against DMF are unavailable, cross-study comparison reveals that tepilamide fumarate's 47.2% PASI-75 response at 24 weeks contrasts with reported DMF PASI-75 rates of 12.3-23.3% at 12-16 weeks in real-world and clinical settings [2]. The extended-release formulation of tepilamide fumarate reportedly provides more efficient and sustained MMF exposure than marketed DMF formulations [1], offering a mechanistic basis for differential clinical performance.

Psoriasis Phase IIb Clinical Trial PASI-75 Response

Superior Oncolytic Virus Potentiation: Tepilamide Fumarate vs. Dimethyl Fumarate in 786-0 Carcinoma Cells

In direct head-to-head in vitro experiments, tepilamide fumarate (TPF) outperformed dimethyl fumarate (DMF) in enhancing oncolytic viral activity [1]. Treatment of 786-0 renal carcinoma cells with TPF rendered them more susceptible to vesicular stomatitis virus (VSVΔ51) infection, resulting in increased viral replication and greater tumor cell killing relative to DMF treatment [1]. Ex vivo studies further demonstrated that TPF selectively boosted oncolytic virus infection in cancer cells without affecting healthy tissues, with particularly high effectiveness observed in pancreatic and ovarian tumor samples [1]. Mechanistically, TPF downregulated the interferon (IFN) pathway through a mechanism similar to DMF, but with enhanced potency, thereby circumventing cellular resistance to virotherapy [1].

Oncolytic Virotherapy VSVΔ51 Cancer Research

Extended-Release Prodrug Formulation: Differentiated Pharmacokinetic Profile vs. Immediate-Release Dimethyl Fumarate

Tepilamide fumarate is formulated as a patented extended-release (ER) tablet designed for absorption throughout the gastrointestinal tract and rapid hydrolysis to MMF [1]. Unpublished Phase I data referenced in the AFFIRM study manuscript indicate that this formulation provides more efficient and sustained MMF exposure compared to marketed DMF formulations [1]. This ER design contrasts with immediate-release DMF products (e.g., Tecfidera), which are associated with high rates of gastrointestinal side effects and flushing due to rapid local conversion to MMF in the upper GI tract [1]. The prodrug structure—(N,N-diethylcarbamoyl)methyl methyl (2E)-but-2-ene-1,4-dioate—distinguishes tepilamide fumarate from other MMF prodrugs such as diroximel fumarate, which employs a different ester moiety [2].

Pharmacokinetics Prodrug Design MMF Exposure

Purity and Stability Specifications: Tepilamide Fumarate Analytical Grade Standards

Commercially available tepilamide fumarate is supplied with high purity specifications suitable for research and analytical applications. Vendor datasheets report purity levels of >98% to 99.77% [1]. Stability data indicate that lyophilized powder remains stable for 36 months when stored at -20°C under desiccated conditions, while stock solutions should be stored at -20°C and used within 1-3 months to prevent potency loss [2]. These specifications enable reproducible experimental outcomes and facilitate quantitative analytical method development. Compared to dimethyl fumarate, which is volatile and prone to sublimation at ambient temperatures, tepilamide fumarate's higher molecular weight and solid-state properties may confer improved handling characteristics for laboratory workflows.

Analytical Chemistry Quality Control Storage Stability

Tepilamide Fumarate (1208229-58-6): Validated Research and Procurement Application Scenarios


Phase II/III Psoriasis Clinical Development and Comparator Studies

Procure tepilamide fumarate (XP-23829/PPC-06) for clinical trials or preclinical studies modeling moderate-to-severe plaque psoriasis therapy. The compound's Phase IIb-validated PASI-75 response rates (39.7-47.2% at 24 weeks) provide a benchmark for efficacy comparisons against other oral non-biologic agents or for combination studies with topical therapies [1]. The extended-release formulation's PK profile supports investigation of dosing regimens aimed at optimizing the therapeutic window and minimizing GI intolerance [1].

Oncolytic Virotherapy and Gene Therapy Vector Enhancement Research

Utilize tepilamide fumarate as a chemical sensitizer to enhance oncolytic virus (VSVΔ51, HSV-1) efficacy against resistant cancer cell lines, including renal carcinoma, pancreatic, and ovarian tumor models [2]. The compound's demonstrated superiority over DMF in increasing viral infection and tumor cell killing makes it the preferred fumarate-class agent for virotherapy combination studies [2]. Additional applications include enhancing transduction efficiency of lentivirus, adenovirus type 5, and adeno-associated virus type 2 vectors across various cell lines [2].

Nrf2 Pathway Activation and Oxidative Stress Modulation Studies

Employ tepilamide fumarate in mechanistic studies investigating KEAP1-Nrf2 protein-protein interaction inhibition and downstream antioxidant response element (ARE) activation [3]. As an orally bioavailable MMF prodrug with validated clinical safety data from Phase II trials, tepilamide fumarate provides a translational bridge between in vitro Nrf2 activation assays and in vivo models of neuroinflammation, autoimmunity, or cytoprotection [3][4].

Comparative Pharmacology Studies: Fumarate-Class Prodrug Differentiation

Acquire tepilamide fumarate for head-to-head comparative studies against DMF, MMF, and diroximel fumarate to elucidate structure-activity relationships governing oral bioavailability, tissue distribution, and tolerability profiles [1][2]. The unique (N,N-diethylcarbamoyl)methyl ester moiety of tepilamide fumarate distinguishes it from other fumarate prodrugs, enabling investigation of esterase-mediated activation kinetics and prodrug design optimization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tepilamide fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.